Fmoc-allo-thr-OH
Overview
Description
Fmoc-allo-thr-OH: is a chemical compound known as N-α-(9-fluorenylmethyloxycarbonyl)-O-tert-butyl-L-allothreonine. It is commonly used in peptide synthesis as a protecting group for the amino acid threonine. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it useful in solid-phase peptide synthesis.
Mechanism of Action
Target of Action
Fluorenylmethyloxycarbonyl-allo-threonine, also known as Fmoc-allo-thr-OH, is primarily used as a protecting group for amines in the process of peptide synthesis . The primary targets of this compound are the amine groups present in amino acids and peptides .
Mode of Action
The fluorenylmethyloxycarbonyl group (Fmoc) can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates hydrochloric acid which is neutralized by the base .
Biochemical Pathways
The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis is very widespread . . This process is crucial in the biochemical pathway of peptide synthesis.
Result of Action
The introduction of the Fmoc group to amines results in the protection of these amines during peptide synthesis . This allows for the step-by-step assembly of the peptide chain, one amino acid at a time . After the peptide has been assembled, the Fmoc group is removed, yielding the desired peptide .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Fmoc group is base-labile, meaning it is rapidly removed in basic conditions . Additionally, the fluorenyl group is highly fluorescent, which can be utilized for analysis by reversed phase high-performance liquid chromatography . This requires that excess fmoc-cl be removed before an analysis of fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions:
tert-Butyl Protection: The hydroxyl group of threonine can be protected by reacting it with tert-butyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of Fmoc-allo-thr-OH typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), and the tert-butyl group is removed using trifluoroacetic acid (TFA) in the presence of scavengers .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group is removed under basic conditions using piperidine in DMF.
Coupling Reactions: Fmoc-allo-thr-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; TFA for tert-butyl removal.
Coupling: DIC and HOBt in an organic solvent like DMF.
Major Products:
Deprotection: Removal of Fmoc yields the free amine of threonine.
Coupling: Formation of peptide bonds with other amino acids.
Scientific Research Applications
Chemistry: Fmoc-allo-thr-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptides with high purity .
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays .
Medicine: Peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry: this compound is used in the production of synthetic peptides for research and development in the pharmaceutical and biotechnology industries .
Comparison with Similar Compounds
Fmoc-Thr-OH: Similar to Fmoc-allo-thr-OH but without the tert-butyl protection on the hydroxyl group.
Fmoc-Ser-OH: Similar to this compound but with serine instead of threonine.
Fmoc-Tyr-OH: Similar to this compound but with tyrosine instead of threonine.
Uniqueness: this compound is unique due to the presence of both the Fmoc and tert-butyl protecting groups, which provide dual protection for the amino and hydroxyl groups of threonine. This dual protection allows for more precise control during peptide synthesis, reducing the risk of side reactions and improving the overall yield and purity of the synthesized peptides .
Properties
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-GTNSWQLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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